N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide
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Description
N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide is a useful research compound. Its molecular formula is C19H13F3N2O4 and its molecular weight is 390.318. The purity is usually 95%.
The exact mass of the compound N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-4-{[2,3-dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interactions and Receptor Studies
Molecular interaction studies of structurally related compounds have explored their binding and antagonistic properties on receptors such as the CB1 cannabinoid receptor. These studies involve conformational analyses and development of pharmacophore models to understand the interaction dynamics with receptors, which could provide a foundation for designing targeted therapeutic agents (Shim et al., 2002).
Chemical Synthesis and Modification
Research on the synthesis and modification of benzamide derivatives and related compounds includes the development of novel synthetic pathways, characterization of metabolites, and exploration of their biochemical properties. These studies are essential for the development of new drugs with improved efficacy and safety profiles. For example, the synthesis of novel benzodifuranyl derivatives with potential anti-inflammatory and analgesic properties indicates the versatility of benzamide derivatives in drug development (Abu‐Hashem et al., 2020).
Pharmacological Applications
The pharmacological evaluation of related compounds has identified potential applications as skeletal muscle sodium channel blockers, indicating potential therapeutic uses in conditions like myotonia or other muscle-related disorders (Catalano et al., 2008). Furthermore, virtual screening and biochemical studies targeting specific receptors such as the urokinase receptor have been conducted to identify compounds that could inhibit cancer cell invasion, migration, and adhesion, suggesting potential applications in cancer therapy (Wang et al., 2011).
Metabolic Pathways
The metabolism of antineoplastic tyrosine kinase inhibitors, including the identification of primary metabolites and the main metabolic pathways in humans, provides insights into drug disposition, efficacy, and safety. Such research is crucial for optimizing dosing regimens and minimizing adverse effects (Gong et al., 2010).
properties
IUPAC Name |
methyl 4-[2-(2,5-difluoroanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4/c1-27-19(26)16-8-17(12-6-10(20)3-5-14(12)23-16)28-9-18(25)24-15-7-11(21)2-4-13(15)22/h2-8H,9H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFHLYWGIKWJMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[(2,5-difluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.